Boc-(N-gamma-ethyl)-L-glutamine

説明

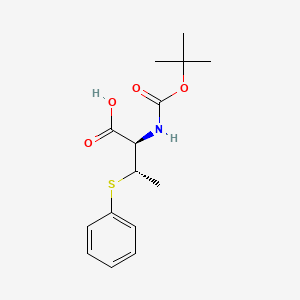

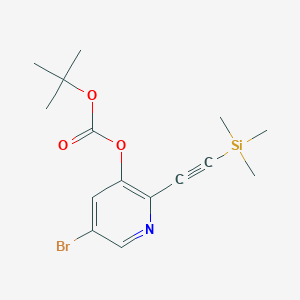

Boc-(N-gamma-ethyl)-L-glutamine is a chemical compound with the molecular formula C12H22N2O5 . It contains a total of 40 bonds, including 18 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . It contains various types of bonds and functional groups, including carboxylic acids, secondary amides, and (thio-) carbamates .Physical And Chemical Properties Analysis

Boc-(N-gamma-ethyl)-L-glutamine is a white crystalline powder . Its molecular weight is 274.31 g/mol . More specific physical and chemical properties such as density, melting point, and boiling point may be found in detailed chemical databases .科学的研究の応用

Enzyme Inhibition and Biochemical Applications

- Gamma-Glutamyl Transpeptidase Inhibition : The research on compounds structurally similar to Boc-(N-gamma-ethyl)-L-glutamine, such as L-2-amino-4-boronobutanoic acid (ABBA), demonstrates potent inhibition of gamma-glutamyl transpeptidase, an enzyme involved in glutathione metabolism and a marker for neoplasia and cell transformation. This inhibition suggests potential applications in studying enzyme function and possibly in therapeutic contexts related to cancer or oxidative stress (London & Gabel, 2001).

Material Science and Protein Labeling

- Lanthanide Tags for Protein Labeling : The development of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging showcases the application of complex compounds in biotechnology. Such compounds, based on a glutamic acid skeleton, demonstrate the utility of amino acid derivatives in creating advanced materials for biological research (Weibel et al., 2004).

Pharmaceutical Research

- Drug Synthesis and Modification : Studies have explored the synthesis of compounds like N-Boc-α-amino acids with nucleobase residues, highlighting the role of amino acid derivatives in creating building blocks for peptidic nucleic acids (PNAs) and other pharmaceuticals. This indicates the potential of derivatives like Boc-(N-gamma-ethyl)-L-glutamine in synthesizing novel drugs or biomolecules (Lenzi, Reginato, & Taddai, 1995).

Nutritional Science and Therapeutics

- Parenteral Nutrition : Research on the supplementation of parenteral nutrition with l-alanyl-l-glutamine suggests that such amino acid derivatives can significantly improve clinical outcomes in critically ill patients. This highlights the potential therapeutic applications of specific amino acid formulations in medical nutrition (Goeters et al., 2002).

Safety and Hazards

特性

IUPAC Name |

(2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDKHNYMNZCKOS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

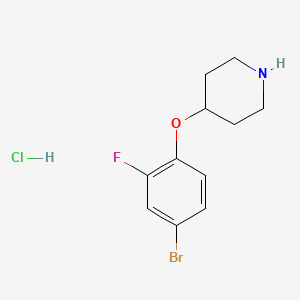

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

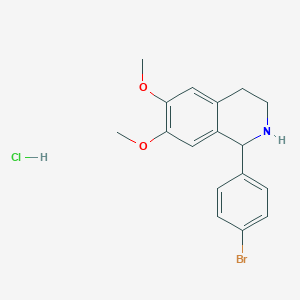

![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)

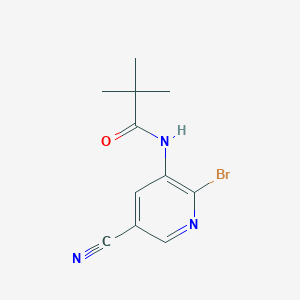

![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)

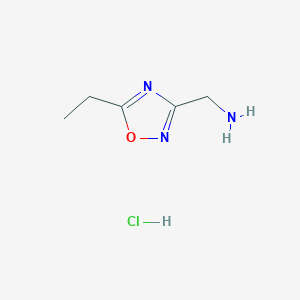

![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)